Bicisate
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Overview
Description
Bicisate, also known as ethyl cysteinate dimer (ECD), presents a molecular formula os N,N'-1,2-ethylene-di-yl-bis-L-cysteinate diethyl ester. It is usually complex with technetium Tc99m for its usage as a tracer to measure cerebral blood flow with single-photon emission computed tomography (SPECT). The complex of bicisate and technetium Tc99m as a kit was developed by Lantheus Medcl and FDA-approved on November 23, 1994.
Scientific Research Applications
Brain Perfusion Imaging in Chronic Brain Diseases
Bicisate, specifically 99mTc-bicisate, has been validated as a tracer for cerebral blood flow (CBF) distribution in humans, particularly in chronic brain diseases. A multicenter study showed its effectiveness in various conditions, such as senile dementia and epilepsy, but noted limitations in subacute stroke cases due to its failure to show reperfusion hyperemia (Lassen & Sperling, 1994).
Impurity Profiling
A study developed and evaluated a HPLC-UV-CAD method using a HILIC column for impurity profiling of bicisate. This research identified predominant impurities in bicisate, such as oxidation products and a monoester of ethylene dicysteine, contributing to a better understanding of its composition and potential variations (Wahl et al., 2018).
Ischemic Stroke Localization and Mechanism
99mTc-bicisate has demonstrated high specificity and sensitivity in localizing ischemic strokes through single photon emission computed tomography (SPECT) imaging. It assists in determining the underlying mechanism of a stroke, although its sensitivity varies across different stroke mechanisms (Brass et al., 1994).
Correlation with Regional Cerebral Blood Flow
In an acute stroke model in baboons, bicisate was used to measure regional cerebral blood flow. This study helped understand how bicisate quantitatively measures blood flow in ischemic tissue, revealing certain limitations in estimating blood flow at very low or high rates (Greenberg et al., 1994).
Retention Mechanism in Brain Imaging
Research on the retention mechanism of bicisate in brain perfusion imaging identified that certain analogues of bicisate, which are metabolized in primate brain tissue, are selectively trapped in the primate brain. This study's findings are significant for understanding bicisate's selective brain retention and metabolism (Walovitch et al., 1994).
properties
CAS RN |
121251-02-3 |
---|---|
Product Name |
Bicisate |
Molecular Formula |
C12H24N2O4S2 |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
ethyl (2R)-2-[2-[[(2R)-1-ethoxy-1-oxo-3-sulfanylpropan-2-yl]amino]ethylamino]-3-sulfanylpropanoate |
InChI |
InChI=1S/C12H24N2O4S2/c1-3-17-11(15)9(7-19)13-5-6-14-10(8-20)12(16)18-4-2/h9-10,13-14,19-20H,3-8H2,1-2H3/t9-,10-/m0/s1 |
InChI Key |
RZQNBTMGBODDSK-UWVGGRQHSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CS)NCCN[C@@H](CS)C(=O)OCC |
SMILES |
CCOC(=O)C(CS)NCCNC(CS)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C(CS)NCCNC(CS)C(=O)OCC |
Appearance |
Solid powder |
melting_point |
196-198ºC |
Other CAS RN |
121251-02-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Bicisate; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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